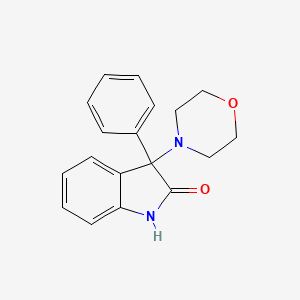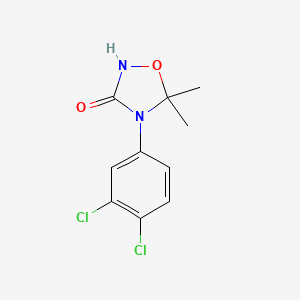
3-Chloro-5-(2,2,2-trichloroethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,2,2-trichloroethyl)oxane is an organic compound with the molecular formula C7H10Cl4O . This compound contains a total of 22 atoms, including 10 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, and 4 chlorine atoms . It is a chlorinated oxane derivative, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,2,2-trichloroethyl)oxane typically involves the chlorination of oxane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2,2,2-trichloroethyl)oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or chlorinated alcohols.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated alcohols, while substitution reactions can produce a variety of functionalized oxane derivatives.
Scientific Research Applications
3-Chloro-5-(2,2,2-trichloroethyl)oxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,2,2-trichloroethyl)oxane involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or electrophilic addition. The pathways involved depend on the specific reaction conditions and the presence of other reactants.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chlorinated functional groups.
Chlorinated oxanes: Other oxane derivatives with varying degrees of chlorination.
Uniqueness
3-Chloro-5-(2,2,2-trichloroethyl)oxane is unique due to its specific arrangement of chlorine atoms and its oxane backbone. This structure imparts distinct chemical properties and reactivity compared to other chlorinated compounds.
Properties
CAS No. |
61856-24-4 |
|---|---|
Molecular Formula |
C7H10Cl4O |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
3-chloro-5-(2,2,2-trichloroethyl)oxane |
InChI |
InChI=1S/C7H10Cl4O/c8-6-1-5(3-12-4-6)2-7(9,10)11/h5-6H,1-4H2 |
InChI Key |
DUUABPCUIOVYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1Cl)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Isocyanatobicyclo[6.1.0]nonane](/img/structure/B14559309.png)
![Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-](/img/structure/B14559313.png)





![2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole](/img/structure/B14559355.png)
![N-[3-(2,5-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14559357.png)

